molecular formula C15H13FO2S B6405908 4-(4-Ethylthiophenyl)-3-fluorobenzoic acid CAS No. 1261949-14-7

4-(4-Ethylthiophenyl)-3-fluorobenzoic acid

Cat. No.: B6405908
CAS No.: 1261949-14-7
M. Wt: 276.3 g/mol
InChI Key: BFIKXVKMHSERLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylthiophenyl)-3-fluorobenzoic acid is an organic compound characterized by the presence of an ethylthiophenyl group and a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylthiophenyl)-3-fluorobenzoic acid typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylthiophenyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The fluorobenzoic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-(4-Ethylthiophenyl)-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-(4-Ethylthiophenyl)-3-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets. The ethylthiophenyl group may interact with hydrophobic pockets in proteins, while the fluorobenzoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(4-Methylthiophenyl)-3-fluorobenzoic acid
  • 4-(4-Ethylphenyl)-3-fluorobenzoic acid
  • 4-(4-Ethylthiophenyl)-2-fluorobenzoic acid

Uniqueness: 4-(4-Ethylthiophenyl)-3-fluorobenzoic acid is unique due to the specific positioning of the ethylthiophenyl and fluorobenzoic acid groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

4-(4-ethylsulfanylphenyl)-3-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2S/c1-2-19-12-6-3-10(4-7-12)13-8-5-11(15(17)18)9-14(13)16/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIKXVKMHSERLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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